3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide

Catalog No.
S12586799
CAS No.
M.F
C17H12N2O4S2
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thi...

Product Name

3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide

IUPAC Name

3-hydroxy-N-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Molecular Formula

C17H12N2O4S2

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C17H12N2O4S2/c20-12-6-4-10(5-7-12)8-14-16(23)19(17(24)25-14)18-15(22)11-2-1-3-13(21)9-11/h1-9,20-21H,(H,18,22)/b14-8-

InChI Key

ZIXMZMOPNULOOQ-ZSOIEALJSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S

Isomeric SMILES

C1=CC(=CC(=C1)O)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S

3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide is a complex organic compound featuring a thiazolidine ring, which is known for its diverse biological activities. The structure consists of a thiazolidin-3-one framework with a hydroxyl group and a benzamide moiety, contributing to its potential pharmacological properties. The thiazolidine derivatives are of significant interest in medicinal chemistry due to their ability to interact with biological targets, making them candidates for drug development.

Typical of thiazolidine derivatives, including:

  • Condensation Reactions: The formation of the thiazolidine ring typically involves the condensation of aldehydes with thioketones or thioacids.
  • Nucleophilic Additions: The presence of the hydroxyl group can enhance nucleophilicity, allowing for further reactions with electrophiles.
  • Ring Opening and Rearrangement: Under certain conditions, thiazolidines can undergo ring-opening reactions, leading to different derivatives.

For example, the synthesis of similar compounds often involves the Knoevenagel condensation between aldehydes and thiazolidine derivatives, leading to various substituted products .

3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide exhibits promising biological activities:

  • Antimicrobial Properties: Thiazolidine derivatives have shown effectiveness against a range of bacterial and fungal strains.
  • Antioxidant Activity: The hydroxyl groups in the structure contribute to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: Some studies indicate that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

The synthesis of 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide can be achieved through several methods:

  • One-Pot Synthesis: A convenient method that combines multiple steps into one reaction vessel, often leading to high yields. This method typically involves the reaction of benzaldehyde with a suitable thioketone under acidic or basic conditions.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields. This method has been successfully applied to synthesize various thiazolidine derivatives .
  • Conventional Heating: Traditional heating methods can also be employed, although they may require longer reaction times compared to microwave-assisted techniques.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for the development of new drugs targeting infectious diseases or inflammatory conditions.
  • Agriculture: Its antimicrobial properties may be harnessed in developing agricultural fungicides or bactericides.
  • Material Science: Thiazolidine derivatives are also being explored for their roles in creating novel materials with specific properties.

Interaction studies involving 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide have focused on its binding affinity with various biological targets:

  • Enzyme Inhibition Studies: Research has indicated that similar compounds can inhibit key enzymes involved in metabolic pathways, such as cyclooxygenases and lipoxygenases, which are relevant in inflammation .
  • Molecular Docking Studies: Computational studies have been conducted to predict how this compound interacts at the molecular level with target proteins, aiding in drug design efforts.

Several compounds share structural similarities with 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide. Here are some notable examples:

Compound NameStructureUnique Features
5-(4-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-oneStructureLacks the amide group but retains antimicrobial properties.
N-(4-Oxo-2-thioxo-thiazolidin-3-yl)benzamideStructureSimilar core structure but different substituents affecting biological activity.
5-Arylidene rhodaninesStructureKnown for potent anticancer activity; shares the thiazolidine core but differs in substituent patterns.

These compounds highlight the diversity within thiazolidine derivatives and underscore the unique aspects of 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide, particularly its dual functional groups that enhance its biological profile.

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

372.02384922 g/mol

Monoisotopic Mass

372.02384922 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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